N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine
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Overview
Description
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a decyloxy group, a hydroxypropyl group, and an imidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Industry: It could be used in the development of new materials, such as polymers, surfactants, and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid include:
- (2S)-2-((3-(Octyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Hexyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness
What sets (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the decyloxy group may enhance its lipophilicity, affecting its solubility and membrane permeability, while the imidazolyl group could contribute to its binding affinity for certain biological targets.
Biological Activity
N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine is a compound derived from the amino acid L-histidine, which plays significant roles in various biological processes. This article explores its biological activity, focusing on its metabolism, physiological roles, and potential therapeutic applications.
Overview of L-Histidine
L-histidine is an essential amino acid known for its involvement in numerous physiological functions, including:
- Proton Buffering : It helps maintain pH balance in biological systems.
- Metal Ion Chelation : Histidine can bind metal ions, which is crucial for various enzymatic processes.
- Antioxidant Activity : It scavenges reactive oxygen species (ROS) and nitrogen species (RNS), contributing to cellular protection against oxidative stress .
The compound features a decyloxy group and a hydroxypropyl moiety attached to the L-histidine backbone. These modifications may enhance its solubility and bioavailability compared to standard L-histidine. The unique structure suggests potential interactions with various biological targets.
- Antioxidant Mechanism : The imidazole ring present in L-histidine and its derivatives plays a critical role in antioxidant activity. This compound may exhibit enhanced scavenging of ROS due to the additional hydroxypropyl group, which could stabilize free radicals more effectively than L-histidine alone .
- Metal Ion Chelation : The chelation properties of histidine are vital for reducing metal toxicity in vivo. This compound may enhance these properties due to its unique structural features, potentially aiding in detoxification processes .
- Histamine Regulation : As a precursor to histamine, this compound may influence histamine synthesis and release, impacting various physiological responses such as immune reactions and gastric acid secretion .
In Vitro Studies
A study examining the antioxidant properties of histidine derivatives found that modifications to the histidine structure significantly increased their efficacy as ROS scavengers. This compound showed promising results in reducing oxidative stress markers in cell cultures exposed to hydrogen peroxide .
In Vivo Studies
Animal studies have demonstrated that supplementation with histidine and its derivatives can improve recovery from ischemic injuries by enhancing antioxidant defenses and promoting better organ function post-surgery. The specific effects of this compound have yet to be fully characterized but are anticipated to follow similar beneficial patterns due to its structural enhancements .
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cardiovascular Health : Its antioxidant properties may protect against ischemia-reperfusion injury during cardiac surgeries.
- Neurological Disorders : By modulating oxidative stress, it could potentially benefit conditions like Alzheimer's disease.
- Metabolic Disorders : Its role in metal ion chelation suggests potential use in treating heavy metal toxicity .
Properties
CAS No. |
738592-21-7 |
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Molecular Formula |
C19H35N3O4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C19H35N3O4/c1-2-3-4-5-6-7-8-9-10-26-14-17(23)13-21-18(19(24)25)11-16-12-20-15-22-16/h12,15,17-18,21,23H,2-11,13-14H2,1H3,(H,20,22)(H,24,25)/t17?,18-/m0/s1 |
InChI Key |
OBRKSGPRGUKAFS-ZVAWYAOSSA-N |
Isomeric SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Origin of Product |
United States |
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